Sodium benzoylthioethanesulfonate

Synthetic Intermediate Stability Mesna Synthesis

Sodium benzoylthioethanesulfonate is an essential organosulfur intermediate for patented mesna API synthesis. Its unique thioester-sulfonate dual reactivity acts as a masked, stable thiol equivalent—functionality simple sulfonates or thioesters cannot replace. This enables controlled nucleophilic displacement critical for high-purity routes. Supplied as a white solid (≥95% purity), it ensures analytical reliability as a reference standard. Procure this exact identity to guarantee synthetic fidelity: generic analogs are not chemically viable substitutes.

Molecular Formula C9H9NaO4S2
Molecular Weight 268.3 g/mol
CAS No. 117845-84-8
Cat. No. B019490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzoylthioethanesulfonate
CAS117845-84-8
SynonymsBenzenecarbothioic Acid S-(2-Sulfoethyl) Ester Sodium Salt; 
Molecular FormulaC9H9NaO4S2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1
InChIKeyMQRJYFYHAKNZHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzoylthioethanesulfonate (CAS 117845-84-8): Core Chemical Identity and Procurement Baseline


Sodium benzoylthioethanesulfonate (CAS 117845-84-8), a white solid with molecular formula C9H9NaO4S2 and molecular weight 268.3 g/mol, is an organosulfur compound belonging to the thioester sulfonate class [1]. Its structure, comprising a benzoyl group linked via a thioester bond to an ethanesulfonate moiety, defines its dual reactivity profile . Primarily utilized as a key intermediate in organic synthesis [2], it is also available as a research-grade chemical for use as a reference standard or building block .

Sodium Benzoylthioethanesulfonate Procurement Risks: Why Generic Thioester or Sulfonate Analogs Are Not Interchangeable


Substituting sodium benzoylthioethanesulfonate with a generic thioester or sulfonate analog is scientifically unjustifiable due to its distinct reactivity profile and specific role as a protected intermediate. Unlike simple sulfonates (e.g., sodium methanesulfonate) that lack the benzoylthioester moiety, or simple thioesters lacking the sulfonate group, this compound's dual functionality enables controlled nucleophilic displacement reactions that are central to its utility . Its use as a key intermediate in the patented synthesis of mesna (sodium mercaptoethanesulfonate) is contingent upon the precise reactivity of the benzoylthioethanesulfonate structure, which cannot be replicated by analogs [1]. Furthermore, its deuterated analog (Sodium Benzoylthioethanesulfonate-d4) demonstrates that even isotopic substitution alters its performance as an internal standard in mass spectrometry, underscoring the critical importance of exact chemical identity .

Sodium Benzoylthioethanesulfonate (117845-84-8): Quantified Performance Evidence vs. Key Comparators


Intermediate Stability: Sodium Benzoylthioethanesulfonate vs. Mesna (Sodium Mercaptoethanesulfonate)

Sodium benzoylthioethanesulfonate serves as a stable, protected intermediate in the synthesis of mesna (sodium mercaptoethanesulfonate), a clinically used drug. The benzoyl group masks the reactive thiol, preventing premature oxidation or side reactions during synthesis. In contrast, mesna itself is a free thiol and is classified as incompatible with strong oxidizing agents, requiring careful handling to prevent degradation . The patented process utilizes the stable benzoylthioethanesulfonate intermediate, which is subsequently deprotected with ammonia to yield the active mesna [1].

Synthetic Intermediate Stability Mesna Synthesis

Analytical Selectivity: Deuterated Sodium Benzoylthioethanesulfonate-d4 as an Internal Standard

The deuterated analog, Sodium Benzoylthioethanesulfonate-d4 (CAS 1189657-00-8), is specifically utilized as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of four deuterium atoms at the ethanesulfonate moiety introduces a mass shift of +4 Da relative to the non-deuterated parent compound (C9H9NaO4S2, MW 268.3 vs. C9H5D4NaO4S2, MW 272.3), enabling precise quantification of the parent compound in complex biological matrices without isotopic interference . This is a classic application of stable isotope-labeled internal standards, where the deuterated analog co-elutes with the analyte but is distinguished by mass.

Mass Spectrometry Internal Standard Deuterated Analog

Synthetic Route Specificity: Sodium Benzoylthioethanesulfonate as a Protected Intermediate in Mesna Manufacture

U.S. Patent 4,939,291 explicitly describes the use of sodium benzoylthioethanesulfonate as an intermediate in the synthesis of sodium mercaptoethanesulfonate (mesna) [1]. The process involves reacting sodium bromoethanesulfonate with thiobenzoic acid at 85-90°C to yield sodium benzoylthioethanesulfonate. This intermediate is then treated with ammonia in aqueous solution at 50°C to liberate mesna and precipitate benzamide as a byproduct [2]. This two-step sequence is distinct from alternative mesna syntheses that may involve direct thiolation or use different protecting groups, and it highlights the specific reactivity of the benzoylthioethanesulfonate ester toward nucleophilic cleavage by ammonia.

Organic Synthesis Mesna Thioester Hydrolysis

Structural Reactivity Profile: Dual Functional Groups Enable Broader Reaction Scope

Sodium benzoylthioethanesulfonate contains both a benzoyl thioester and a sulfonate group, a structural feature that distinguishes it from simpler sulfonates or thioesters . This dual functionality allows it to act as a nucleophile in a wider range of reactions compared to compounds possessing only one of these groups . For instance, the thioester can undergo nucleophilic acyl substitution, while the sulfonate can participate in alkylation or serve as a leaving group. This contrasts with sodium benzenesulfonate or sodium methanesulfonate, which lack the thioester, or with simple benzoyl thioesters, which lack the sulfonate.

Organic Synthesis Thioester Sulfonate

Sodium Benzoylthioethanesulfonate: Optimal Procurement and Use Cases Based on Evidence


Manufacture of Mesna (Sodium Mercaptoethanesulfonate) Active Pharmaceutical Ingredient (API)

Sodium benzoylthioethanesulfonate is a key intermediate in a patented process for the synthesis of mesna, a clinically used drug for reducing urotoxicity associated with certain chemotherapies. The process, described in U.S. Patent 4,939,291, involves reacting sodium bromoethanesulfonate with thiobenzoic acid to form the benzoylthioethanesulfonate intermediate, which is then deprotected with ammonia to yield mesna. Procuring this compound enables adherence to this specific synthetic route, which may offer advantages in purity or scalability for API manufacturing [1].

Analytical Method Development and Validation Using Deuterated Internal Standard

For laboratories developing LC-MS/MS or GC-MS methods to quantify sodium benzoylthioethanesulfonate in biological matrices (e.g., pharmacokinetic studies, metabolic profiling), the deuterated analog (Sodium Benzoylthioethanesulfonate-d4, CAS 1189657-00-8) is an essential internal standard. Its +4 Da mass shift relative to the analyte ensures accurate quantification by correcting for matrix effects and ionization efficiency variations . Procurement of the deuterated standard is critical for method validation and regulatory compliance.

Organic Synthesis of Complex Thioether and Sulfonate Derivatives

As a bifunctional building block containing both a benzoylthioester and a sulfonate group, sodium benzoylthioethanesulfonate can be employed in multi-step organic syntheses where sequential or orthogonal reactivity is required . Its utility as a protected thiol equivalent is particularly valuable in constructing molecules containing sulfonate moieties, such as certain pharmaceuticals or specialty chemicals. Researchers should consider this compound when designing routes that require a stable, masked thiol.

Reference Standard for Analytical Chemistry and Quality Control

Suppliers such as Toronto Research Chemicals offer sodium benzoylthioethanesulfonate as a reference standard (Cat. No. S614500) for use in analytical method development, impurity profiling, or as a chemical marker [2]. Its availability as a well-characterized standard (e.g., appearance: white solid, solubility: water) supports its use in quality control laboratories for identity, purity, and assay testing.

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